

"2-lodo-5-(m-tolyl)oxazole CAS number and IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-lodo-5-(m-tolyl)oxazole

Cat. No.: B15328960

Get Quote

Technical Guide: 2-Iodo-5-(m-tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Core Section: 2-lodo-5-(m-tolyl)oxazole - Synthesis, Characterization, and Biological Context

This technical guide provides an in-depth overview of **2-lodo-5-(m-tolyl)oxazole**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide presents a detailed, plausible synthetic route, predicted analytical data based on analogous compounds, and an exploration of potential biological activity by examining related structures.

Chemical Identity

While a specific CAS (Chemical Abstracts Service) number for **2-Iodo-5-(m-tolyl)oxazole** is not readily available in public databases, its chemical structure and nomenclature are well-defined.



Parameter	Value
IUPAC Name	2-Iodo-5-(3-methylphenyl)oxazole
Molecular Formula	C ₁₀ H ₈ INO
Molecular Weight	285.08 g/mol
SMILES	Cc1cccc(c1)c2cnco2l

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of **2-lodo-5-(m-tolyl)oxazole**, extrapolated from data for structurally similar 5-aryloxazoles and 2-iodooxazoles.

Spectroscopy	Expected Peaks/Signals
¹H NMR (CDCl₃)	δ ~7.5-7.8 (m, Ar-H), δ ~7.1-7.4 (m, Ar-H), δ ~7.0 (s, 1H, oxazole C4-H), δ ~2.4 (s, 3H, Ar-CH ₃)
¹³ C NMR (CDCl ₃)	δ ~150-160 (C5-oxazole), δ ~138-140 (C-Ar), δ ~120-130 (CH-Ar), δ ~125 (C4-oxazole), C2-lodo signal may be broad or unobserved, δ ~21 (CH ₃)
IR (KBr, cm ⁻¹)	~3100 (C-H, aromatic), ~1600 (C=C, aromatic), ~1550 (C=N, oxazole), ~1100 (C-O-C, oxazole)
Mass Spec. (EI)	M+ at m/z 285, prominent fragment at m/z 158 ([M-I]+)

Experimental Protocols

A two-step synthesis is proposed for **2-lodo-5-(m-tolyl)oxazole**, commencing with the formation of the oxazole ring via the Van Leusen reaction, followed by iodination at the 2-position.



Step 1: Synthesis of 5-(m-tolyl)oxazole

The Van Leusen oxazole synthesis provides a robust method for the formation of 5-substituted oxazoles from aldehydes.[1]

Materials:

- m-Tolualdehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate (K₂CO₃)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of m-tolualdehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure.
- Partition the residue between dichloromethane and water.
- Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-(m-tolyl)oxazole.

Step 2: Synthesis of 2-lodo-5-(m-tolyl)oxazole

The introduction of iodine at the 2-position of the oxazole ring can be achieved via a metalation-iodination sequence.[2]

Materials:

- 5-(m-tolyl)oxazole
- n-Butyllithium (n-BuLi) in hexanes
- Iodine (I2)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Sodium thiosulfate (Na₂S₂O₃) solution
- · Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 5-(m-tolyl)oxazole (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
- Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for 1 hour.



- Add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran dropwise at -78 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-lodo-5-(m-tolyl)oxazole.

Mandatory Visualizations Synthetic Workflow

Synthetic Pathway to 2-Iodo-5-(m-tolyl)oxazole

m-Tolualdehyde

TosMIC

Van Leusen Reaction

5-(m-tolyl)oxazole

Lithiation & Iodination

2-Iodo-5-(m-tolyl)oxazole

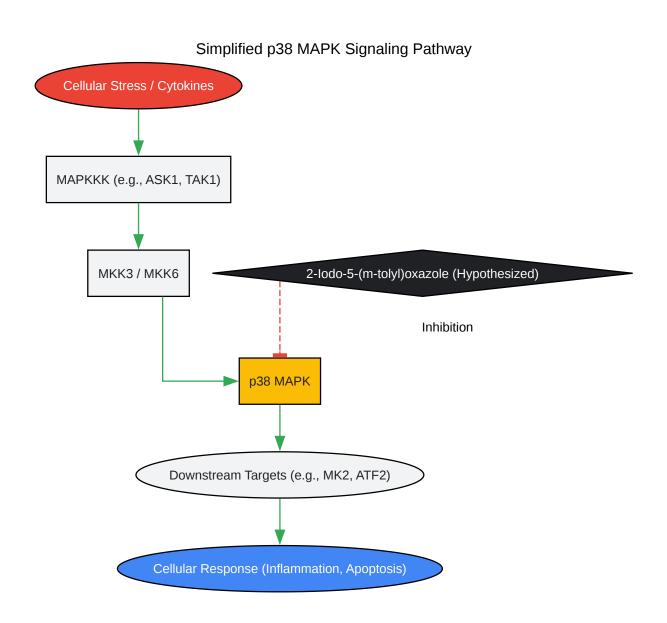
Click to download full resolution via product page

Caption: Proposed two-step synthesis of **2-lodo-5-(m-tolyl)oxazole**.



Potential Signaling Pathway

Some 2-iodo-oxazole derivatives have been investigated for their anticancer properties, with evidence suggesting the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This pathway is involved in cellular responses to stress and plays a role in inflammation and apoptosis.



Click to download full resolution via product page

Caption: Hypothesized inhibition of the p38 MAPK pathway.

Concluding Remarks



This technical guide provides a foundational understanding of **2-Iodo-5-(m-tolyl)oxazole** for research and development purposes. The proposed synthetic route offers a viable starting point for its preparation, and the predicted analytical data will aid in its characterization. The exploration of the p38 MAPK pathway as a potential biological target, based on related compounds, suggests a promising avenue for future investigation into the therapeutic applications of this and similar oxazole derivatives. Further experimental validation is necessary to confirm these hypotheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Van Leusen reaction Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 mitogen-activated protein kinases Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. ["2-lodo-5-(m-tolyl)oxazole CAS number and IUPAC name"]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15328960#2-iodo-5-m-tolyl-oxazole-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com